molecular formula C16H23N5O3S B12470985 N~2~-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylglycinamide

N~2~-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylglycinamide

Cat. No.: B12470985
M. Wt: 365.5 g/mol
InChI Key: XHIBSFBQJSUHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylglycinamide is a complex organic compound that features a combination of sulfamoyl, imidazolyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylglycinamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as N-(3-bromopropyl)imidazole and N-(dimethylsulfamoyl)glycine. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include bases like sodium hydride, solvents like dimethylformamide, and catalysts like palladium.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N~2~-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylglycinamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide.

    Reduction: The sulfamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride, ether, and low temperatures.

    Substitution: Halogenating agents, Lewis acids, and solvents like chloroform.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, N2-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylglycinamide may be studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. The presence of the imidazole ring suggests it might have antifungal or antimicrobial properties, similar to other imidazole-containing drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in organic reactions. Its unique combination of functional groups makes it a valuable component in various applications.

Mechanism of Action

The mechanism of action of N2-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylglycinamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its imidazole ring, leading to inhibition or activation of specific pathways. The sulfamoyl group could also play a role in binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylacetamide
  • N~2~-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylalanine

Uniqueness

N~2~-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylglycinamide is unique due to its specific combination of functional groups. The presence of both the sulfamoyl and imidazole groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H23N5O3S

Molecular Weight

365.5 g/mol

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-N-(3-imidazol-1-ylpropyl)acetamide

InChI

InChI=1S/C16H23N5O3S/c1-19(2)25(23,24)21(15-7-4-3-5-8-15)13-16(22)18-9-6-11-20-12-10-17-14-20/h3-5,7-8,10,12,14H,6,9,11,13H2,1-2H3,(H,18,22)

InChI Key

XHIBSFBQJSUHBR-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NCCCN1C=CN=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.